Metronidazole monosuccinate

Catalog No.
S599664
CAS No.
13182-87-1
M.F
C10H13N3O6
M. Wt
271.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metronidazole monosuccinate

CAS Number

13182-87-1

Product Name

Metronidazole monosuccinate

IUPAC Name

4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid

Molecular Formula

C10H13N3O6

Molecular Weight

271.23 g/mol

InChI

InChI=1S/C10H13N3O6/c1-7-11-6-8(13(17)18)12(7)4-5-19-10(16)3-2-9(14)15/h6H,2-5H2,1H3,(H,14,15)

InChI Key

APPATXNXXOVPAY-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-]

Synonyms

metronidazole monosuccinate, metronidazole monosuccinate, magnesium salt (1:2), metronidazole monosuccinate, sodium salt, MMS ester

Canonical SMILES

CC1=NC=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-]

Antimicrobial Activity

Research has explored the antimicrobial activity of MMS against various microorganisms, including bacteria, protozoa, and fungi. Studies have shown that MMS exhibits similar activity to metronidazole against anaerobic bacteria, which are bacteria that do not require oxygen for growth. Some studies suggest that MMS may even be more effective than metronidazole against certain bacterial strains [1].

[1] Hydrolysis of dextran metronidazole monosuccinate ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the neighbouring dextran hydroxy groups. ()

Drug Delivery Systems

Researchers have investigated the use of MMS in developing drug delivery systems. These systems aim to improve the delivery of the drug to specific sites in the body or to achieve controlled release of the drug. For example, MMS has been incorporated into nanoparticles and liposomes, which are microscopic carriers that can deliver drugs to specific cells or tissues [2].

[2] Liposomal metronidazole a review of its potential for the treatment of inflammatory bowel disease.

()

Other Applications

MMS is also being explored for its potential applications in other areas of scientific research, such as:

  • Cancer treatment: Some studies suggest that MMS may have anti-cancer properties and could be used in combination with other therapies.
  • Inflammatory bowel disease (IBD): Research is ongoing to investigate the potential of MMS for the treatment of IBD, a chronic inflammatory condition affecting the intestines.

Metronidazole monosuccinate is a derivative of metronidazole, an established antimicrobial agent widely used to treat various infections, particularly those caused by anaerobic bacteria and protozoa. The chemical formula for metronidazole monosuccinate is C₁₀H₁₃N₃O₆, indicating that it comprises a metronidazole moiety linked to a succinate group. This modification aims to enhance the pharmacological properties of metronidazole, such as solubility and bioavailability, while maintaining its therapeutic efficacy against microbial pathogens .

The mechanism of action of metronidazole is not fully understood, but it is believed to involve the reduction of the nitro group in the nitroimidazole ring by anaerobic bacteria. This reduction process disrupts the bacteria's DNA replication and protein synthesis, ultimately leading to cell death []. Metronidazole monosuccinate likely shares this mechanism of action after conversion to metronidazole in the body.

Metronidazole monosuccinate undergoes hydrolysis in aqueous solutions, which can be monitored under varying pH levels (1.5–10) and temperatures (up to 60°C). The kinetics of this hydrolysis have been studied extensively, revealing that the compound decomposes at different rates depending on the pH and temperature conditions . The hydrolysis reaction can be represented as follows:

Metronidazole monosuccinate+H2OMetronidazole+Succinic acid\text{Metronidazole monosuccinate}+\text{H}_2\text{O}\rightarrow \text{Metronidazole}+\text{Succinic acid}

This reaction illustrates the release of metronidazole and succinic acid upon hydrolysis.

Metronidazole monosuccinate exhibits similar biological activity to its parent compound, metronidazole. It is effective against a range of anaerobic bacteria and protozoa due to its ability to disrupt nucleic acid synthesis within these organisms. The mechanism involves the reduction of the nitro group by anaerobic bacteria, leading to the formation of reactive intermediates that bind to DNA, ultimately causing cell death . Additionally, studies suggest that the presence of the succinate moiety may enhance its antimicrobial properties by improving solubility and absorption in biological systems .

The synthesis of metronidazole monosuccinate typically involves the esterification of metronidazole with succinic anhydride. This reaction can be performed under mild conditions to achieve high yields. The general reaction can be summarized as follows:

Metronidazole+Succinic anhydrideMetronidazole monosuccinate\text{Metronidazole}+\text{Succinic anhydride}\rightarrow \text{Metronidazole monosuccinate}

The process usually requires careful control of temperature and reaction time to prevent degradation of the active pharmaceutical ingredient . Various solvents may be employed to optimize solubility and reaction kinetics.

Metronidazole monosuccinate is primarily utilized in pharmacological applications as an antimicrobial agent. Its enhanced solubility compared to metronidazole allows for improved formulation in various dosage forms, including oral tablets and intravenous preparations. Additionally, it may have potential applications in treating infections resistant to conventional therapies due to its unique structural modifications that could influence its pharmacodynamics and pharmacokinetics .

Interaction studies involving metronidazole monosuccinate have indicated that it may exhibit altered pharmacokinetics when co-administered with other medications. For instance, it can interact with alcohol, leading to disulfiram-like reactions characterized by nausea and vomiting. Furthermore, its metabolism can be influenced by other drugs that affect hepatic enzymes involved in drug clearance, potentially altering its efficacy and safety profile .

Several compounds share structural similarities with metronidazole monosuccinate. These include:

  • Metronidazole: The parent compound, known for its broad-spectrum antimicrobial activity.
  • Tinidazole: A nitroimidazole similar in structure but has a longer half-life and is often preferred for certain infections.
  • Secnidazole: Another derivative with a similar mechanism of action but differing pharmacokinetic properties.
CompoundStructure SimilarityUnique Properties
MetronidazoleParent compoundEstablished efficacy against anaerobic bacteria
TinidazoleNitroimidazoleLonger half-life; effective for specific infections
SecnidazoleNitroimidazoleSingle-dose treatment option; less frequent dosing

Metronidazole monosuccinate stands out due to its enhanced solubility and potential for improved bioavailability compared to these similar compounds, making it a valuable candidate for further clinical development and application in antimicrobial therapy .

XLogP3

-0.3

Other CAS

13182-87-1

Wikipedia

Metronidazole monosuccinate

Dates

Last modified: 08-15-2023

Explore Compound Types